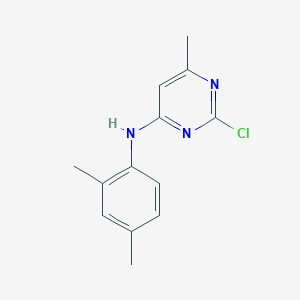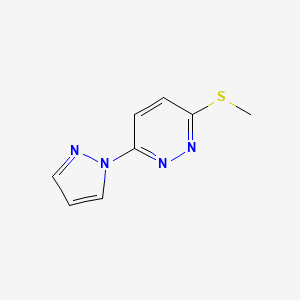![molecular formula C13H20N4O B3018158 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide CAS No. 1788532-60-4](/img/structure/B3018158.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide is a compound that features a unique combination of imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
作用機序
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Imidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with . The downstream effects of these interactions can vary widely, leading to the broad range of biological activities observed for these compounds.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects could potentially be quite diverse, depending on the specific targets and pathways involved.
生化学分析
Biochemical Properties
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind to specific kinase enzymes, modulating their activity and thereby affecting downstream signaling pathways . The interaction with kinases often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex and alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can inhibit cell proliferation by interfering with the signaling pathways that regulate cell cycle progression . Additionally, it has been observed to induce apoptosis in certain cell types by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . This dual action on cell proliferation and apoptosis makes it a promising candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their activity. This binding often involves specific interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion . Studies have shown that the compound remains stable under certain conditions but can degrade in the presence of specific enzymes or under extreme pH conditions . Long-term exposure to this compound in cell cultures has revealed sustained effects on cellular function, although the magnitude of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as reducing tumor growth or inflammation . At higher doses, it can cause toxicity, manifesting as liver damage or other adverse effects . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also influence the compound’s half-life and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its distribution to various cellular compartments. The compound’s localization within tissues can affect its efficacy and toxicity, with higher concentrations in target tissues potentially leading to more pronounced effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the attachment of the ethylbutanamide side chain. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring. Subsequent functionalization steps introduce the ethylbutanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
化学反応の分析
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like clemizole and omeprazole, which also contain imidazole rings, are known for their diverse biological activities.
Pyrazole derivatives: Compounds such as metronidazole and tinidazole, which feature pyrazole rings, are widely used for their antimicrobial properties.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide stands out due to its unique combination of imidazole and pyrazole rings, which may confer distinct biological activities and physicochemical properties. This dual-ring structure can enhance its binding affinity to molecular targets and improve its solubility, making it a promising candidate for further research and development .
特性
IUPAC Name |
2-ethyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-11(4-2)13(18)14-7-8-16-9-10-17-12(16)5-6-15-17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMPKOXHRWXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C=CN2C1=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/new.no-structure.jpg)
![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)



![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018096.png)


